molecular formula C20H20N2OS B11786731 2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one CAS No. 189057-53-2

2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one

Cat. No.: B11786731
CAS No.: 189057-53-2
M. Wt: 336.5 g/mol
InChI Key: AOWDXFDHIHDNHD-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a cyclopentylthio group and a naphthalen-1-ylmethyl group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Cyclopentylthio Group: The cyclopentylthio group can be introduced via nucleophilic substitution reactions using cyclopentylthiol and suitable leaving groups.

    Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be attached through alkylation reactions using naphthalen-1-ylmethyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the cyclopentylthio group with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Compounds with substituted groups replacing the cyclopentylthio group.

Scientific Research Applications

2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-6-(phenylmethyl)pyrimidin-4(1H)-one: Similar structure with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    2-(Cyclopentylthio)-6-(benzyl)pyrimidin-4(1H)-one: Similar structure with a benzyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

2-(Cyclopentylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(1H)-one is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

CAS No.

189057-53-2

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H20N2OS/c23-19-13-16(21-20(22-19)24-17-9-2-3-10-17)12-15-8-5-7-14-6-1-4-11-18(14)15/h1,4-8,11,13,17H,2-3,9-10,12H2,(H,21,22,23)

InChI Key

AOWDXFDHIHDNHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=NC(=CC(=O)N2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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